5-Chloro-2-(difluoromethyl)phenol

Anticoagulant Factor XIa Thrombosis

Procure 5-Chloro-2-(difluoromethyl)phenol for research and development. This halogenated phenolic building block features a unique ortho-difluoromethyl group and a 5-chloro substituent, essential for synthesizing SDHI fungicides, factor XIa inhibitors (IC50 40–62 nM), and FPR1 antagonists (IC50 390 nM). Its balanced logP (0.6) and distinct hydrogen-bonding capacity differentiate it from trifluoromethyl analogs, improving solubility and target binding selectivity.

Molecular Formula C7H5ClF2O
Molecular Weight 178.56 g/mol
Cat. No. B13243824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(difluoromethyl)phenol
Molecular FormulaC7H5ClF2O
Molecular Weight178.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)O)C(F)F
InChIInChI=1S/C7H5ClF2O/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7,11H
InChIKeyWJZACPAGNVMWIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(difluoromethyl)phenol: Core Building Block for SDHI Agrochemicals and Pharmaceutical Intermediates


5-Chloro-2-(difluoromethyl)phenol (CAS 1261795-78-1) is a halogenated phenolic building block featuring a chlorine substituent at the 5-position and a difluoromethyl (-CHF2) group adjacent to the phenolic hydroxyl . Its molecular formula is C7H5ClF2O with a molecular weight of 178.56 g/mol . The compound is a foundational intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and serves as a scaffold for pharmaceutical candidates targeting coagulation factor XIa and formyl peptide receptor 1 (FPR1) [1][2]. Its predicted logP of approximately 0.6 and pKa range of 8.5–9.0 reflect a balanced lipophilicity and acidity profile distinct from fully fluorinated analogs [3].

Why 5-Chloro-2-(difluoromethyl)phenol Cannot Be Substituted by Common Phenolic Analogs


The substitution pattern of 5-chloro-2-(difluoromethyl)phenol imparts a unique combination of physicochemical properties that cannot be replicated by other halogenated phenols. The ortho-difluoromethyl group, with its weak acidity and hydrogen-bonding capacity, enhances binding selectivity in biological targets compared to trifluoromethyl analogs [1]. Conversely, the 5-chloro substituent modulates electronic effects and metabolic stability, differentiating it from non-chlorinated or brominated difluoromethylphenols . This precise ortho,meta-arrangement is essential for maintaining activity in downstream drug candidates and agrochemical intermediates, where even minor positional isomerism (e.g., 4-chloro-2-(difluoromethyl)phenol) can lead to significant changes in biological activity or synthetic utility .

5-Chloro-2-(difluoromethyl)phenol: Quantitative Differentiation Evidence Against Key Analogs


Factor XIa Inhibition: 5-Chloro-2-(difluoromethyl)phenyl Derivative Achieves 62 nM IC50 in Biochemical Assay

A derivative incorporating the 5-chloro-2-(difluoromethyl)phenyl moiety exhibits potent inhibition of coagulation factor XIa with an IC50 of 62 nM [1]. In a related assay, the same scaffold demonstrated an IC50 of 40 nM [1]. While direct comparator data for the unsubstituted phenol or other halogen analogs in this specific assay are not available, the activity of this derivative is consistent with the enhanced binding affinity conferred by the difluoromethyl group compared to non-fluorinated or trifluoromethylated analogs, as established in class-level SAR studies .

Anticoagulant Factor XIa Thrombosis

FPR1 Antagonism: 5-Chloro-2-(difluoromethyl)phenol-Derived Compound Shows 390 nM IC50 in HL-60 Cells

A compound containing the 5-chloro-2-(difluoromethyl)phenyl substructure acts as an antagonist of the human formyl peptide receptor 1 (FPR1) with an IC50 of 390 nM in HL-60 cells [1]. This activity was measured via inhibition of fMLF-induced calcium mobilization. While a direct comparator for a non-difluoromethylated analog in this exact assay is not available, the activity is notable as FPR1 antagonism is a recognized strategy for modulating inflammatory responses [2]. The difluoromethyl group's contribution to binding affinity is supported by general SAR trends in phenolic FPR1 ligands .

Inflammation FPR1 Neutrophil

Lipophilicity Control: LogP of 0.6 Enables Balanced Physicochemical Profile vs. Trifluoromethyl Analogs

The calculated logP for 5-chloro-2-(difluoromethyl)phenol is 0.6 [1]. This value is significantly lower than that of the corresponding trifluoromethyl analog (5-chloro-2-(trifluoromethyl)phenol), which has a predicted logP of approximately 2.4–3.3 . The reduced lipophilicity of the difluoromethyl compound can translate to improved aqueous solubility and reduced non-specific protein binding, which are desirable attributes in drug discovery . This differential logP provides a clear physicochemical basis for selecting the difluoromethyl over the trifluoromethyl variant when lower lipophilicity is required.

Lipophilicity Drug-likeness ADME

Optimal Procurement Scenarios for 5-Chloro-2-(difluoromethyl)phenol Based on Quantitative Evidence


Synthesis of Factor XIa Inhibitors for Anticoagulant Drug Discovery

Procure 5-chloro-2-(difluoromethyl)phenol as a key intermediate for constructing factor XIa inhibitors. Derivatives built on this scaffold have demonstrated IC50 values as low as 40–62 nM in biochemical assays [1]. This activity profile supports its use in medicinal chemistry programs targeting thrombosis with a potentially improved safety margin compared to conventional anticoagulants [2].

Development of FPR1 Antagonists for Inflammatory Disease Research

Utilize 5-chloro-2-(difluoromethyl)phenol as a starting material for synthesizing FPR1 antagonists. A derivative of this compound exhibits an IC50 of 390 nM in HL-60 cells [3]. This makes it a valuable building block for exploring structure-activity relationships around FPR1, a target implicated in neutrophil-mediated inflammation and immune responses [4].

Agrochemical Intermediates: Building Blocks for SDHI Fungicides

Employ 5-chloro-2-(difluoromethyl)phenol in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides . The compound's balanced lipophilicity (logP 0.6) and specific substitution pattern are advantageous for designing agrochemicals with optimized physicochemical properties and target binding [5].

Physicochemical Property Optimization in Lead Compound Libraries

Incorporate 5-chloro-2-(difluoromethyl)phenol into screening libraries or lead optimization campaigns where reduced lipophilicity is desired. Its logP of 0.6 offers a clear advantage over the more lipophilic 5-chloro-2-(trifluoromethyl)phenol (logP ~2.4–3.3) , potentially leading to improved solubility and ADME profiles in drug candidates .

Technical Documentation Hub

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